Cas no 68-05-3 (Tetraethylammonium iodide)
Tetraethylammonium iodide Chemical and Physical Properties
Names and Identifiers
-
- Tetraethylammonium iodide
- TEAI
- Ammonium, tetraethyl-, iodide
- Ethanaminium, N,N,N-triethyl-, iodide
- n,n,n-triethyl-ethanaminiuiodide
- n,n,n-triethylethanaminiumiodide
- tetamoniodide
- tetraethyl-ammoniuiodide
- Tetramon iodide
- Tetramon-I
- tetramonj
- Tetrathylammoniumiodide
- TETRAETHYLAMMONIUM IODIDE, ELECTRO-CHEMI CAL GRADE
- Tetraethylammonium iodide, 98+
- tetraethylazanium,iodide
- Ammonium,tetraethyl-, iodide (8CI)
- Ethanaminium, N,N,N-triethyl-, iodide (9CI)
- Tetraethylammonium iodide (6CI)
- TEA
- TEA iodide
- Tetamon iodide
- Tetramon J
- N,N,N-Triethylethanaminium iodide
- tetraethylammoniumiodide
- tetraethylazanium iodide
- TETRAETHYL AMMONIUM IODIDE
- Tetraethylammonium iodide (TEAI)
- Ethanaminium, N,N,N-triethyl-, iodide (1:1)
- tetraethylamine, iodide
- C8H20N.I
- Tetramon-J
- Et4NI
- {NEt4}I
- C8H20IN
- KSC491A9H
- W-104690
- Iodide, Ammonium, tetraethyl-; (Tetraethylammoniumiodide)
- SCHEMBL158744
- AS-58407
- EINECS 200-676-9
- tetraethylammoniumiodid-
- NSC215205
- T0097
- 68-05-3
- MFCD00011829
- NSC-215205
- DTXSID80883217
- HY-W101253
- LS-19039
- UQFSVBXCNGCBBW-UHFFFAOYSA-M
- EN300-20741
- 5YC77AN7EB
- Q7706337
- Iodide, Ammonium, tetraethyl-; (Tetraethylammoniumiodide)
- SY014128
- N(CC)(CC)(CC)CC
- FT-0656774
- CS-0153895
- tetraethylazanium;iodide
- AKOS015918203
- D70141
- Tetraethyl ammonium iodine
- NSC 215205
- UNII-5YC77AN7EB
- A835989
- NS00078955
- DB-050365
- DTXCID801022766
- Tetraethylammonium (iodide)
- N,N,NTriethylethanaminium iodide
- 200-676-9
- Ammonium, tetraethyl, iodide
- Ethanaminium, N,N,Ntriethyl, iodide
-
- MDL: MFCD00011829
- Inchi: 1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
- InChI Key: UQFSVBXCNGCBBW-UHFFFAOYSA-M
- SMILES: [I-].[N+](CC)(CC)(CC)CC
- BRN: 3562649
Computed Properties
- Exact Mass: 257.06400
- Monoisotopic Mass: 257.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 47.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
Experimental Properties
- Color/Form: White or light yellow crystals.
- Density: 1.5590
- Melting Point: >300 °C (lit.)
- Flash Point: 80℃
- Solubility: methanol: 0.1 g/mL hot, clear, colorless
- Water Partition Coefficient: Soluble in water almost transparency.
- PSA: 0.00000
- LogP: -1.11320
- Solubility: Easy to absorb moisture. Sensitive to light. Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether.
- Sensitiveness: Light Sensitive & Hygroscopic
Tetraethylammonium iodide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:8-21
- RTECS:BS7365000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- TSCA:Yes
Tetraethylammonium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111995-25g |
Tetraethylammonium iodide |
68-05-3 | 98% | 25g |
¥92.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111995-500g |
Tetraethylammonium iodide |
68-05-3 | 98% | 500g |
¥740.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111995-100g |
Tetraethylammonium iodide |
68-05-3 | 98% | 100g |
¥231.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111995-250g |
Tetraethylammonium iodide |
68-05-3 | 98% | 250g |
¥462.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111995-50g |
Tetraethylammonium iodide |
68-05-3 | 98% | 50g |
¥136.90 | 2023-09-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20261-1g |
Tetraethylammonium iodide |
68-05-3 | 97% | 1g |
882.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20261-5g |
Tetraethylammonium iodide |
68-05-3 | 97% | 5g |
2816.00 | 2021-07-04 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H72626-25g |
Tetraethylammonium iodide |
68-05-3 | 98% | 25g |
¥90 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H72626-100g |
Tetraethylammonium iodide |
68-05-3 | 98% | 100g |
¥280 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H72626-500g |
Tetraethylammonium iodide |
68-05-3 | 98% | 500g |
¥990 | 2023-09-19 |
Tetraethylammonium iodide Suppliers
Tetraethylammonium iodide Related Literature
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Xianghua Zeng,Daqian Xu,Chengxia Miao,Chungu Xia,Wei Sun RSC Adv. 2014 4 46494
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2. Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactionsNadine Hénaff,Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 395
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Austin Raymond Martin J. Chem. Soc. 1930 530
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4. Osmotic and activity coefficients of tetraethylammonium iodide in aqueous solution at 25°V. E. Bower,R. A. Robinson Trans. Faraday Soc. 1963 59 1717
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5. 547. Polarography of some aromatic carbonyl compounds in dimethylformamideP. H. Given,M. E. Peover,J. Schoen J. Chem. Soc. 1958 2674
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Tetraalkylammonium salts
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Quaternary ammonium salts Tetraalkylammonium salts
- Catalysts and Inorganic Chemicals Catalysts
Additional information on Tetraethylammonium iodide
Recent Advances in the Application of Tetraethylammonium Iodide (68-05-3) in Chemical Biology and Pharmaceutical Research
Tetraethylammonium iodide (TEA-I, CAS: 68-05-3) is a quaternary ammonium salt that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its role as a potassium channel blocker, a phase-transfer catalyst, and a reagent in organic synthesis. This research brief synthesizes the latest findings on TEA-I, highlighting its mechanistic insights, therapeutic potential, and emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of TEA-I to enhance its selectivity for specific potassium channels. The researchers employed molecular docking and electrophysiological assays to demonstrate that subtle changes in the ethyl groups of TEA-I could significantly alter its binding affinity. These findings open new avenues for designing targeted therapies for neurological disorders such as epilepsy and Parkinson's disease.
In the realm of organic synthesis, TEA-I has been utilized as a phase-transfer catalyst in the synthesis of complex heterocycles. A recent ACS Catalysis paper (2024) reported its efficacy in facilitating nucleophilic substitution reactions under mild conditions, achieving yields of up to 92%. The study emphasized TEA-I's low toxicity and recyclability, making it an environmentally friendly alternative to traditional catalysts.
Another groundbreaking application of TEA-I is in the field of nanomedicine. Researchers at MIT (2024) developed TEA-I-functionalized nanoparticles for targeted drug delivery. The iodide moiety of TEA-I was found to enhance the stability of the nanoparticles in physiological environments, while the tetraethylammonium group improved cellular uptake. This dual functionality positions TEA-I as a promising candidate for next-generation drug delivery systems.
Despite these advancements, challenges remain in the large-scale production and purification of TEA-I. A 2023 review in Chemical Engineering Journal highlighted the need for greener synthesis methods to reduce the environmental impact of TEA-I production. Future research directions include exploring biocatalytic routes and continuous flow processes to address these limitations.
In conclusion, Tetraethylammonium iodide (68-05-3) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications, from ion channel modulation to nanotechnology, underscore its potential to drive innovation in drug discovery and development. Ongoing research aims to optimize its properties and expand its utility in addressing unmet medical needs.
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